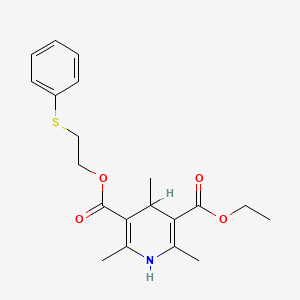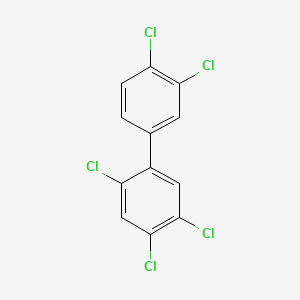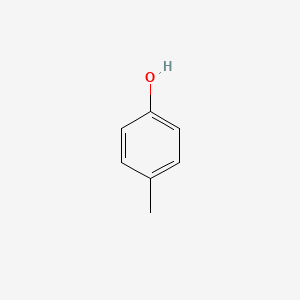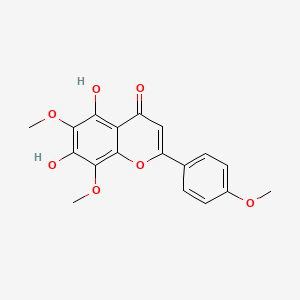
Nevadensin
Vue d'ensemble
Description
Nevadensin is a chemical compound classified as a bioflavonoid . It is extracted from Lysionotus pauciflorus Maxim and has been used for the adjuvant therapy of various conditions such as cervical lymph node tuberculosis, tuberculosis, bone tuberculosis, and bronchitis . Nevadensin exhibits anti-cancer properties in some cancers .
Synthesis Analysis
Nevadensin is a special flavone that is enriched in different tissues, as are its related glycosides . The flavonoid biosynthesis pathway was drawn based on differential transcripts analysis, including 9 PAL, 5 C4H, 8 4CL, 6 CHS, 3 CHI, 1 FNSII, and over 20 OMTs .
Molecular Structure Analysis
The molecular structure, vibrational frequencies, and corresponding vibrational assignment of Nevadensin have been investigated experimentally and theoretically by employing the B3PW91/6–311++G(d,p) method .
Chemical Reactions Analysis
Nevadensin has been found to regulate multiple functional signaling pathways associated with cancer including Hippo signaling . It also has been found to upregulate rectal temperature, suppress the development of diarrhea, and decrease the levels of serum specific immunoglobulin E, histamine and mouse MC protease-1 in ovalbumin-allergic mice .
Physical And Chemical Properties Analysis
Nevadensin is a yellow needle crystal or light yellow powder, odorless, and tasteless . It is slightly soluble in chloroform and in methanol, ethanol, or ethyl acetate, very slightly soluble in ether, insoluble in water, and soluble in 5% sodium carbonate solution, potassium hydroxide, or sodium hydroxide solution .
Applications De Recherche Scientifique
Oncology: Treatment of Hepatocellular Carcinoma
Nevadensin has shown potential in the treatment of hepatocellular carcinoma (HCC). It has been found to significantly inhibit the growth of HCC cells by inducing cell cycle arrest and apoptosis . Nevadensin regulates multiple functional signaling pathways associated with cancer, including the Hippo signaling pathway . It notably induces activation of the MST1/2- LATS1/2 kinase in HCC cells, leading to the phosphorylation and subsequent degradation of the primary effector molecule YAP . This suggests that Nevadensin might exert its anti-HCC activity through the Hippo-ON mechanism .
Oncology: Overcoming Drug Resistance
Nevadensin has been found to increase the sensitivity of HCC cells to sorafenib, a cancer treatment drug, by down-regulating YAP and its downstream targets . This suggests that Nevadensin could be a potential effective approach to treating HCC, and overcoming sorafenib resistance via inducing activation of Hippo signaling .
Allergy: Alleviating Food Allergies
Nevadensin has been found to alleviate food allergic responses in mice. It upregulates rectal temperature, suppresses the development of diarrhea, and decreases the levels of serum-specific immunoglobulin E, histamine, and mouse MC protease-1 in ovalbumin-allergic mice . This suggests that Nevadensin might have the potential to alleviate food hypersensitivity .
Antibacterial: Inhibiting Bacterial Activity
Nevadensin has been found to inhibit the in vitro antibacterial activity against S. sanguinis . This suggests that Nevadensin could be a potential antibacterial agent.
Analgesic: Alleviating Nociception
Lysionotin, another name for Nevadensin, has been found to exert antinociceptive effects in various models of nociception induction . It produced significant dose-dependent inhibition of nociceptive behavior in the acetic acid-induced writhing test, showing 60% inhibition at a dose of 200 μg/kg . Lysionotin also caused a significant increase in the latency period in response to the hot plate test (76.4% at 200 μg/kg), and significantly inhibited both the neurogenic and inflammatory phases in the formalin-induced paw licking test .
Analgesic: Modulating Pain Receptors
Lysionotin has been found to inhibit the neurogenic nociception induced by intraplantar injections of glutamate and capsaicin (57% and 67.2%, respectively at a dose of 200 μg/kg) . This suggests that Lysionotin exhibits peripheral and central antinociception through the modulation of vanilloid receptors, opioid receptors, and the glutamatergic system .
Antibacterial: Inhibiting α-Toxin Expression
Lysionotin has been found to inhibit the hemolytic activity of culture supernatants by S. aureus by reducing α-toxin expression . This suggests that Lysionotin could be a potential treatment for S. aureus pneumonia .
Mécanisme D'action
Nevadensin, also known as Lysionotin, is a naturally occurring bioflavonoid with a wide range of pharmacological effects . This article provides a comprehensive overview of the mechanism of action of Nevadensin.
Biochemical Pathways
Nevadensin affects multiple functional signaling pathways associated with cancer, including the Hippo signaling pathway . The Hippo pathway is a major regulator of organ size and tumorigenesis. Nevadensin notably induces activation of the MST1/2- LATS1/2 kinase in cells, resulting in the phosphorylation and subsequent degradation of the primary effector molecule YAP .
Result of Action
Nevadensin’s action leads to significant molecular and cellular effects. It inhibits the growth of cells, such as hepatocellular carcinoma (HCC) cells and human colon carcinoma HT29 cells, by inducing cell cycle arrest and apoptosis . Nevadensin also triggers DNA damage and activates the intrinsic apoptotic pathway via activation of caspase-9 and caspase-3 .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5,7-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)12-8-11(19)13-14(20)17(23-2)15(21)18(24-3)16(13)25-12/h4-8,20-21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFBMPVGAYGGJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40144174 | |
| Record name | Nevadensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nevadensin | |
CAS RN |
10176-66-6 | |
| Record name | Nevadensin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10176-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nevadensin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010176666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nevadensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary molecular targets of nevadensin?
A1: Nevadensin has been shown to interact with various molecular targets, including:
- Sulfotransferases (SULTs): Nevadensin acts as a potent inhibitor of SULT enzymes, particularly those involved in the bioactivation of alkenylbenzenes like estragole. [, , ] This inhibition reduces the formation of carcinogenic metabolites and DNA adducts. [, ]
- c-Kit Receptors: Nevadensin downregulates the expression of c-Kit receptors on mast cells. [] This downregulation is associated with the suppression of mast cell proliferation and the alleviation of food allergic responses in mice. []
- Nrf2 Signaling Pathway: Recent studies indicate that nevadensin promotes the degradation of Nrf2, a transcription factor involved in antioxidant responses. [] This degradation leads to the accumulation of reactive oxygen species (ROS) and induces ferroptosis, a form of regulated cell death, in colorectal cancer cells. []
Q2: How does nevadensin’s inhibition of SULTs impact the metabolism of alkenylbenzenes?
A2: By inhibiting SULTs, nevadensin specifically targets the bioactivation pathway of alkenylbenzenes like estragole. This inhibition leads to a decrease in the formation of 1'-sulfooxyestragole, the ultimate carcinogenic metabolite of estragole, thereby potentially reducing the risk of liver cancer. [, ] Notably, nevadensin does not inhibit the detoxification pathways of 1'-hydroxyestragole, allowing for its clearance through glucuronidation and oxidation. []
Q3: What is the significance of nevadensin's effect on c-Kit receptors in the context of allergies?
A3: c-Kit receptors play a crucial role in the development and function of mast cells, which are key players in allergic reactions. By downregulating c-Kit expression, nevadensin inhibits mast cell proliferation, promotes their apoptosis, and reduces the release of allergic mediators like histamine and β-hexosaminidase. [] This suggests a potential therapeutic role for nevadensin in managing food allergies.
Q4: How does nevadensin induce ferroptosis in cancer cells?
A4: Nevadensin promotes ferroptosis in colorectal cancer cells by facilitating the degradation of the Nrf2 protein. [] Nrf2 typically protects cells from oxidative stress by upregulating antioxidant defenses. By promoting Nrf2 degradation, nevadensin disrupts these defenses, leading to ROS accumulation and subsequent ferroptosis. []
Q5: What is the molecular formula and weight of nevadensin?
A5: Nevadensin has a molecular formula of C18H16O7 and a molecular weight of 344.32 g/mol. [, ]
Q6: Which spectroscopic techniques are commonly employed for the structural characterization of nevadensin?
A6: Various spectroscopic methods are used to characterize nevadensin, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR): Provides detailed information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation. []
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps determine the electronic transitions within the molecule and characterize its chromophores. []
- Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. []
Q7: What analytical techniques are used to quantify nevadensin in various matrices?
A7: Several analytical methods are employed for nevadensin quantification, including:
- High-Performance Liquid Chromatography (HPLC) coupled with various detectors:
- UV detection (HPLC-UV): Widely used for its simplicity and sensitivity. [, , , , ]
- Chemiluminescence detection (HPLC-CL): Offers high sensitivity and selectivity. []
- Mass Spectrometry (HPLC-MS/MS): Provides high sensitivity and selectivity, enabling the identification and quantification of nevadensin even in complex matrices like plasma. []
- Capillary Electrophoresis (CE): Offers a rapid and efficient alternative to HPLC for the separation and quantification of nevadensin. [, ]
Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of nevadensin?
A8: Research on the pharmacokinetics of nevadensin is limited but suggests:
- Absorption: The oral bioavailability of nevadensin appears to be low. [] While absorption from aqueous solutions is relatively faster compared to suspensions, the overall bioavailability remains low. []
- Distribution: Following intravenous administration, nevadensin exhibits rapid distribution, with the highest concentrations found in the liver and plasma. []
- Metabolism: Nevadensin undergoes rapid and extensive metabolism in rats and mice. [] Identified metabolites include nevadensin glucuronide, sulfate, and a more polar metabolite with a similar flavonoid structure. []
- Excretion: Nevadensin is excreted in urine, bile, and feces. []
Q9: What is the relationship between the plasma concentration of nevadensin and its hypotensive effect?
A9: Studies in dogs have shown a direct correlation between the plasma level of nevadensin and its hypotensive effect. [] The hypotensive effect parallels the plasma concentration during intravenous infusion, and the maximum effect observed in each animal correlates closely with its corresponding plasma level. []
Q10: What is the safety profile of nevadensin?
A10: While nevadensin is generally considered safe for consumption as a constituent of various herbs and spices, detailed toxicological studies are limited. [, ] Further research is needed to comprehensively evaluate its potential toxicity, adverse effects, and long-term safety profile.
Q11: What are the potential applications of nevadensin based on its observed biological activities?
A11: The diverse biological activities of nevadensin suggest potential applications in various fields:
- Cancer Prevention: Its potent inhibition of SULT-mediated bioactivation of carcinogenic alkenylbenzenes, along with its ability to induce ferroptosis in cancer cells, highlights its potential as a chemopreventive agent. [, , ]
- Allergy Management: The ability of nevadensin to suppress mast cell activation and alleviate food allergic responses in mice suggests its potential use in developing therapies for allergic diseases. []
- Antimicrobial Agent: Nevadensin exhibits antibacterial activity against various bacteria, including Streptococcus mutans and Streptococcus sanguinis, indicating potential applications in oral health. [, ]
- Cardiovascular Health: Nevadensin possesses hypotensive properties, attributed to both central and peripheral mechanisms, suggesting potential applications in managing hypertension. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![cyclopentyl (2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)methylsulfanyl]-1-[(2-cyclopentyloxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B1678565.png)
![1-(3,4-Dimethoxyphenyl)-3-[3-(1h-Imidazol-1-Yl)propyl]thiourea](/img/structure/B1678567.png)
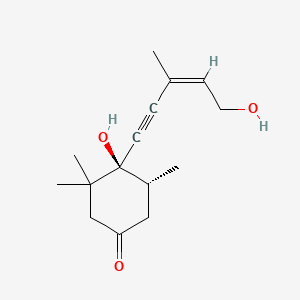
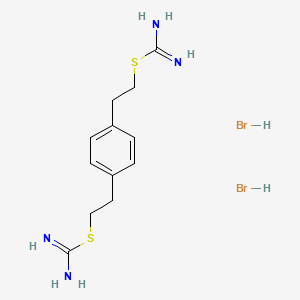


![3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide](/img/structure/B1678574.png)
![(3E,5Z,7R,8S,9S,11Z,13Z,15S,16R)-16-[(3R,4S)-4-[(2R,4R,5S,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1678576.png)
